2-(Benzylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-benzylsulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2S/c1-10-7-13(15(16,17)18)12(8-19)14(20-10)21-9-11-5-3-2-4-6-11/h2-7H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKIAXBIOGFSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CC=CC=C2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, while the nitrile group is often incorporated through cyanation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other modern techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation of the Benzylsulfanyl Group
The benzylsulfanyl group undergoes oxidation to form sulfoxides and sulfones under mild conditions (e.g., H₂O₂ in acidic or neutral media).
| Oxidation State | Product | Conditions |
|---|---|---|
| Sulfoxide | 2-(Benzylsulfinyl)... | H₂O₂, CH₃COOH |
| Sulfone | 2-(Benzylsulfonyl)... | H₂O₂, catalytic HCl |
Hydrolysis of the Cyano Group
The cyano group at position 3 can be hydrolyzed to yield carboxylic acids, amides, or nitriles under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O) conditions .
| Hydrolysis Product | Conditions | Reaction |
|---|---|---|
| Carboxylic acid | H₂O, H₂SO₄, heat | Acid-catalyzed hydrolysis |
| Amide | NH₃, H₂O, heat | Base-catalyzed hydrolysis |
Substitution Reactions
The pyridine ring’s substituents enable further functionalization:
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Amination : Replacement of halogenated substituents with amines via palladium-catalyzed coupling .
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Coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups .
Oxidation Pathway
The benzylsulfanyl group’s oxidation proceeds via an electrophilic mechanism, where oxygen atoms (from H₂O₂) attack the sulfur center, forming intermediate sulfoxides and sulfones.
Hydrolysis Mechanism
The cyano group’s hydrolysis involves nucleophilic attack by water under acidic or basic conditions, leading to carboxylic acids or amides through intermediate imidamide or nitrile oxide species .
Research Findings
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Functional group interplay : The trifluoromethyl group enhances stability and electronic effects, influencing reaction rates .
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Regioselectivity : Substituent positioning (e.g., methyl at C6) directs reaction pathways, minimizing side reactions .
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Scalability : Microwave-assisted synthesis improves reaction efficiency for industrial applications.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiinflammatory Properties
Research indicates that pyridine derivatives similar to 2-(Benzylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound could be explored for developing new anti-inflammatory agents, contributing to therapeutic strategies for conditions like arthritis and other inflammatory diseases.
1.2 Anticancer Activity
The trifluoromethyl group is known for enhancing the pharmacological properties of compounds. Studies have shown that trifluoromethyl-containing pyridines can exhibit anticancer activity by interfering with cellular signaling pathways involved in tumor growth. The unique structure of this compound may enhance its efficacy against certain cancer types, making it a candidate for further investigation in oncology.
1.3 Neuroprotective Effects
There is emerging evidence that certain pyridine derivatives can provide neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The structural characteristics of this compound may facilitate interactions with biological targets relevant to neuroprotection, warranting further research into its mechanisms of action.
Material Science
2.1 Synthesis of Functional Materials
Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance. Its reactivity allows it to participate in various polymerization reactions, leading to materials with desirable properties for industrial applications.
2.2 Development of Sensors
The compound's electronic properties could be leveraged in the development of sensors, particularly for detecting environmental pollutants or biological analytes. The integration of the trifluoromethyl group may enhance sensitivity and selectivity in sensor applications, providing valuable tools for environmental monitoring and biomedical diagnostics.
Chemical Reactivity and Synthesis
3.1 Synthetic Pathways
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate starting materials, such as 4-(trifluoromethyl)pyridine derivatives with thiols and cyano groups. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm its molecular structure and purity.
3.2 Reaction Mechanisms
This compound can participate in diverse chemical reactions, including nucleophilic substitutions and electrophilic additions, which are crucial for modifying its structure to enhance biological activity or material properties. The mechanisms involved often include the formation of reactive intermediates that can lead to various functionalized derivatives.
Case Studies and Data Tables
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Inhibition of COX enzymes observed in similar compounds |
| Anticancer agents | Trifluoromethyl group enhances pharmacological properties | |
| Neuroprotective agents | Potential interactions with neuroprotective targets | |
| Material Science | Advanced materials | Enhanced thermal stability noted in polymer applications |
| Sensors | Increased sensitivity due to electronic properties |
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The benzylsulfanyl group may interact with thiol-containing enzymes or proteins, while the nitrile group can form hydrogen bonds with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyridine-3-carbonitrile derivatives with diverse biological and material applications. Below is a comparative analysis with structurally related analogs:
Structural and Molecular Comparisons
Purity and Commercial Availability
Biological Activity
2-(Benzylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative characterized by its unique structural features, including a trifluoromethyl group, a benzylthio substituent, and a cyano group. These characteristics contribute to its potential biological activities, making it a compound of interest in medicinal chemistry and material science.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C13H10F3N2S
- Molecular Weight : 295.29 g/mol
The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets. The benzylthio group is known to participate in various chemical reactions, potentially affecting the compound's reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)pyridine derivatives with appropriate thiol and cyano groups. Various methods have been documented for its preparation, including nucleophilic substitution reactions and coupling reactions using palladium catalysis.
Anti-inflammatory Properties
Research indicates that pyridine derivatives like this compound may exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition could lead to therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Case studies have suggested that certain derivatives of pyridine can act as anticancer agents. For instance, compounds with similar structural features have been investigated for their ability to induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Effects
Pyridine derivatives are also known for their antimicrobial properties. Preliminary studies indicate that this compound may possess activity against various bacterial strains, although further research is required to elucidate its efficacy and mechanism of action.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Research Findings
Recent studies have focused on the pharmacological profiles of similar pyridine derivatives, highlighting their potential in drug development. For example:
- Study on COX Inhibition : A comparative study demonstrated that compounds with trifluoromethyl substitutions exhibit enhanced COX inhibitory activity compared to their non-fluorinated counterparts.
- Anticancer Evaluations : In vitro assays revealed that certain pyridine derivatives can significantly reduce cell viability in breast cancer cell lines, suggesting a potential pathway for further exploration.
Q & A
Q. What synthetic strategies are effective for achieving regioselectivity in the introduction of benzylsulfanyl and trifluoromethyl groups during the preparation of this compound?
A multi-step synthesis approach is recommended. First, construct the pyridine core via cyclization reactions, followed by sequential functionalization. The trifluoromethyl group is typically introduced using halogen-exchange reactions with CuI/KF in polar aprotic solvents (e.g., sulfolane) to ensure regiocontrol . The benzylsulfanyl group can be appended via nucleophilic substitution of a halogen atom (e.g., Cl or Br) using benzyl mercaptan under basic conditions (e.g., K₂CO₃). Protecting groups may be required to prevent side reactions during sequential substitutions .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (6-methyl) and aromatic protons. The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and nitrile (δ ~115–120 ppm) are key markers .
- IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2200–2250 cm⁻¹) and benzylsulfanyl (C–S stretch at ~600–700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Q. What purification methods are optimal for isolating this compound with >95% purity?
Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetonitrile. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural validation?
Employ SHELXL for refinement, leveraging high-resolution data (≤0.8 Å) and constraints for disordered regions. Validate using the IUCr checkCIF tool to flag geometric outliers (e.g., implausible C–F bond lengths). Hydrogen-bonding patterns (e.g., C≡N⋯H interactions) should align with graph-set analysis (e.g., Etter’s rules) to confirm packing stability .
Q. What in vitro and in vivo models are suitable for evaluating the bioactivity of this compound, particularly in antimicrobial or anticancer contexts?
- Antimicrobial : Use agar diffusion (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing efficacy to ceftriaxone .
- Anticancer : Screen against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Correlate activity with substituent effects (e.g., electron-withdrawing trifluoromethyl enhances cytotoxicity) .
Q. How does the trifluoromethyl group influence intermolecular interactions in the solid state?
The CF₃ group engages in weak hydrogen bonds (C–F⋯H–C) and hydrophobic interactions, stabilizing crystal packing. Use Hirshfeld surface analysis to quantify F⋯H (≈10–15% contribution) and π-stacking interactions (≈5–8%) .
Q. What computational methods validate the compound’s conformational stability in solution versus the solid state?
Compare DFT-optimized gas-phase geometries (B3LYP/6-311+G(d,p)) with X-ray structures. RMSD values <0.5 Å indicate minimal conformational flexibility. Solvent effects (e.g., PCM model) may explain deviations in NMR chemical shifts .
Methodological Notes
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace benzylsulfanyl with alkylthio) and assay bioactivity to identify critical pharmacophores .
- Crystallography Workflow : Collect data at 100 K using Mo-Kα radiation. Resolve twinning with SHELXD and refine anisotropic displacement parameters for non-H atoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
